7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile
Overview
Description
7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with a fluorinating agent and a nitrile source. One common method involves the use of 7-hydroxy-4-methyl-2H-chromen-2-one, which is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in the presence of a base like triethylamine. The resulting intermediate is then treated with a nitrile source, such as cyanogen bromide, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective reagents and conditions. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of fluorescent probes and dyes for imaging applications.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, its interaction with cellular receptors and signaling pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methyl-2H-chromen-2-one: A precursor in the synthesis of 7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile.
4-Methyl-2-oxo-2H-chromene-3-carbonitrile: Lacks the fluorine atom but shares similar structural features.
7-Fluoro-4-methyl-2H-chromen-2-one: Similar structure but without the nitrile group.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the nitrile group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the nitrile group provides a site for further chemical modifications .
Properties
IUPAC Name |
7-fluoro-4-methyl-2-oxochromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO2/c1-6-8-3-2-7(12)4-10(8)15-11(14)9(6)5-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUPLQOURIJDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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